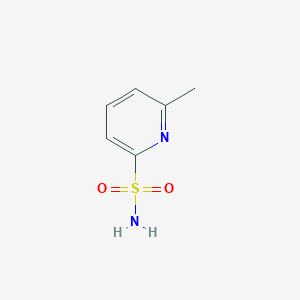
3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-: is an organic compound with the molecular formula C13H20O It is a terpene derivative known for its unique structure, which includes a butenone moiety attached to a cyclohexyl ring with multiple substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 3-methyl-2-butenal with a cyclohexanone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology: The compound has potential applications in biological research, particularly in the study of terpenoid biosynthesis and metabolism. It can serve as a model compound for investigating enzyme-catalyzed reactions involving terpenes.
Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. The structural features of the compound could be modified to develop new drugs with specific biological activities.
Industry: Industrially, the compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its unique aroma profile makes it valuable in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the butenone moiety and the cyclohexyl ring. These structural features enable the compound to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparación Con Compuestos Similares
- 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-
- 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-
- 4-(2,2-Dimethyl-6-methylenecyclohexyl)-3-buten-2-one
Uniqueness: The uniqueness of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications due to the presence of additional methyl groups and the specific positioning of the butenone moiety.
This detailed article provides a comprehensive overview of 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
7388-22-9 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,13H,1,6-8H2,2-5H3/b11-9+ |
Clave InChI |
YQUFLLFXOARBNW-PKNBQFBNSA-N |
SMILES |
CC(=CC1C(=C)CCCC1(C)C)C(=O)C |
SMILES isomérico |
C/C(=C\C1C(=C)CCCC1(C)C)/C(=O)C |
SMILES canónico |
CC(=CC1C(=C)CCCC1(C)C)C(=O)C |
| 7388-22-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1583230.png)













